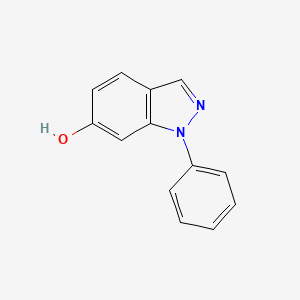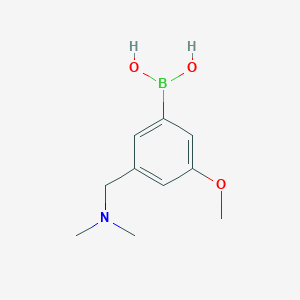
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a boronic acid moiety attached to a phenyl ring. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The starting material is often a substituted benzene derivative. The dimethylamino and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid moiety is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Borylation: Using palladium or nickel catalysts to facilitate the borylation reaction.
Automated Synthesis: Employing automated reactors to control reaction parameters such as temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form boronates or boranes.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
Phenols: Formed through oxidation reactions.
Boronates: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications:
Molecular Targets: Enzymes, receptors, and other proteins that contain nucleophilic functional groups.
Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
(3-((Dimethylamino)methyl)phenyl)boronic acid: Lacks the methoxy group, making it less versatile in certain reactions.
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid: The position of the methoxy group is different, which can affect its reactivity and applications.
Uniqueness
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid is unique due to the specific positioning of its functional groups, which enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs.
特性
CAS番号 |
558469-73-1 |
|---|---|
分子式 |
C10H16BNO3 |
分子量 |
209.05 g/mol |
IUPAC名 |
[3-[(dimethylamino)methyl]-5-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)7-8-4-9(11(13)14)6-10(5-8)15-3/h4-6,13-14H,7H2,1-3H3 |
InChIキー |
FXMFSZOOWFATNZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)OC)CN(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)

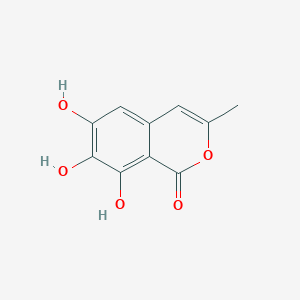
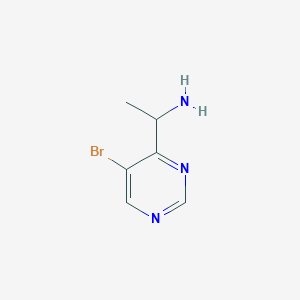

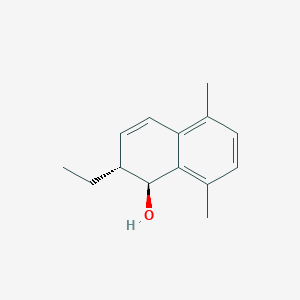
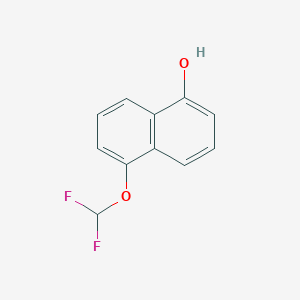
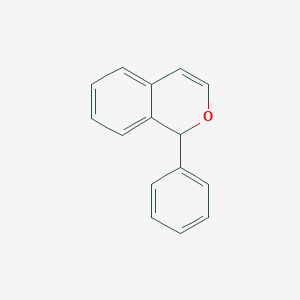

![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)
